molecular formula C20H23ClN6O B4667271 N-(2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE

N-(2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE

Cat. No.: B4667271
M. Wt: 398.9 g/mol
InChI Key: KDFDXLWIHCFECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE is a complex organic compound featuring a pyrrolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated aromatics and nitrogen anion intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium hydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

N-(2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE stands out due to its unique pyrrolopyrimidine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[(4-chlorophenoxy)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O/c1-13-14(2)26(10-9-25(3)4)19-18(13)20-23-17(24-27(20)12-22-19)11-28-16-7-5-15(21)6-8-16/h5-8,12H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFDXLWIHCFECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)Cl)CCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE
Reactant of Route 2
Reactant of Route 2
N-(2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE
Reactant of Route 3
Reactant of Route 3
N-(2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE
Reactant of Route 4
N-(2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE
Reactant of Route 5
N-(2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE
Reactant of Route 6
Reactant of Route 6
N-(2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE

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